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Compound of Interest

Compound Name: 1-(Trimethylsilyl)-1-propyne

Cat. No.: B132021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of 1-
(trimethylsilyl)-1-propyne in rhodium-catalyzed reactions. The focus is on providing practical,

reproducible protocols and relevant quantitative data to aid in the design and execution of

experiments for the synthesis of complex organic molecules.

Rhodium-Catalyzed Carbonylative Cyclization for
the Synthesis of 2-(Trimethylsilyl)-3-
methylindenones
The rhodium-catalyzed carbonylative cyclization of 2-bromophenylboronic acids with 1-
(trimethylsilyl)-1-propyne offers a highly regioselective and efficient route to 2-

(trimethylsilyl)-3-methylindenones. These indenone scaffolds are valuable intermediates in the

synthesis of various biologically active compounds. The reaction can be performed using either

carbon monoxide gas or a CO-releasing reagent like formaldehyde.

Data Presentation: Reaction Parameters and Yields
The following table summarizes the key reaction parameters and corresponding yields for the

synthesis of 2-(trimethylsilyl)-3-methylindenone.
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Entry
Rh-
Catalyst
(mol%)

Ligand
(mol%)

CO
Source

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1
[RhCl(co

d)]₂ (2.5)
-

CO (1

atm)

Dioxane/

H₂O
80 20 91[1]

2
[RhCl(co

d)]₂ (2.5)

BINAP

(1)

Paraform

aldehyde

Dioxane/

H₂O
100 30

High

(exact %

not

specified)

[2]

Note: The trimethylsilyl group on the alkyne directs the regioselectivity of the cyclization,

leading predominantly to the formation of the 2-silyl-3-methylindenone isomer.[3][4] The

selectivity follows the order: SiMe₃ > COOR >> aryl > alkyl.[3]

Experimental Protocol: Synthesis of 2-(trimethylsilyl)-3-
methylindenone (CO Gas Protocol)
This protocol is adapted from the literature for the rhodium-catalyzed carbonylative cyclization

using carbon monoxide gas.[1]

Materials:

1-(Trimethylsilyl)-1-propyne

2-Bromophenylboronic acid

[RhCl(cod)]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

Sodium Carbonate (Na₂CO₃)

Dioxane (anhydrous)

Water (degassed)

Carbon Monoxide (CO) gas balloon
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Standard Schlenk line and glassware

Procedure:

To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromophenylboronic

acid (1.5 mmol), [RhCl(cod)]₂ (0.025 mmol), and sodium carbonate (2 mmol).

Evacuate and backfill the tube with argon three times.

Add anhydrous dioxane (2 mL) and degassed water (0.02 mL) to the tube via syringe.

Add 1-(trimethylsilyl)-1-propyne (1 mmol) to the reaction mixture via syringe.

Evacuate and backfill the Schlenk tube with carbon monoxide gas from a balloon.

Stir the reaction mixture at 80 °C for 20 hours.

After cooling to room temperature, the reaction mixture is quenched with water and extracted

with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired 2-

(trimethylsilyl)-3-methylindenone.

Experimental Protocol: CO Gas-Free Carbonylative
Cyclization
This protocol utilizes paraformaldehyde as a source of carbon monoxide in a synergistic

catalytic system.[2]

Materials:

1-(Trimethylsilyl)-1-propyne

2-Bromophenylboronic acid
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[RhCl(cod)]₂

BINAP

Paraformaldehyde

Sodium Carbonate (Na₂CO₃)

Dioxane (anhydrous)

Water (degassed)

Standard Schlenk line and glassware

Procedure:

In a dried Schlenk tube under an inert atmosphere, combine [RhCl(cod)]₂ (2.5 mol%) and

BINAP (1 mol%).

Add 2-bromophenylboronic acid (3 equivalents), sodium carbonate, and paraformaldehyde.

Add anhydrous dioxane and degassed water.

Introduce 1-(trimethylsilyl)-1-propyne to the mixture.

Stir the reaction at 100 °C for 30 hours.

Work-up and purification are performed as described in the CO gas protocol.

Reaction Mechanism
The proposed mechanism for the rhodium-catalyzed carbonylative cyclization is depicted

below. The catalytic cycle involves several key steps:

Transmetalation: The rhodium(I) catalyst undergoes transmetalation with the 2-

bromophenylboronic acid to form an arylrhodium(I) species.

Carbometalation: The arylrhodium(I) species adds across the triple bond of 1-
(trimethylsilyl)-1-propyne in a cis-manner to give a vinylrhodium(I) intermediate.
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Oxidative Addition: Intramolecular oxidative addition of the proximal C-Br bond to the

rhodium center forms a rhodacycle intermediate.

CO Insertion: Carbon monoxide inserts into the aryl-rhodium bond.

Reductive Elimination: Reductive elimination from the resulting acylrhodium complex yields

the indenone product and regenerates the active rhodium(I) catalyst.

Rh(I) Catalyst

Aryl-Rh(I) Species

Transmetalation

Vinyl-Rh(I) Intermediate
Carbometalation RhodacycleOxidative Addition Acyl-Rh(III) IntermediateCO Insertion

Regeneration

Indenone ProductReductive Elimination

2-Bromophenylboronic Acid

1-(Trimethylsilyl)-1-propyne CO

Click to download full resolution via product page

Catalytic cycle for indenone synthesis.

Other Rhodium-Catalyzed Reactions
While the synthesis of indenones is a prominent application, 1-(trimethylsilyl)-1-propyne can

participate in other rhodium-catalyzed transformations.

Dimerization of Silyl-Substituted Alkynes
Rhodium catalysts, such as Rh(PPh₃)₃Cl, have been reported to catalyze the dimerization of

silyl-substituted acetylenes to produce the corresponding (E)-enynes.[3] However, the activity

and selectivity for the dimerization of trimethylsilylacetylene itself have been noted to be poor

under certain conditions.[3] Further optimization of reaction conditions may be required for

efficient dimerization of 1-(trimethylsilyl)-1-propyne.

[2+2+2] Cycloaddition
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Rhodium complexes are effective catalysts for [2+2+2] cycloaddition reactions of alkynes to

form substituted benzene derivatives. This methodology can be applied to the synthesis of

highly substituted aromatic compounds from diynes and a monoalkyne like 1-(trimethylsilyl)-1-
propyne.

Starting Materials
(Diyne + 1-(Trimethylsilyl)-1-propyne)

Rhodacyclopentadiene Intermediate

Rh(I) Catalyst

Catalyst Regeneration

Substituted Benzene Derivative

[4+2] Cycloaddition

Click to download full resolution via product page

Workflow for [2+2+2] cycloaddition.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly

equipped laboratory. Appropriate safety precautions should be taken when handling all

chemicals and performing these reactions. These notes are for informational purposes and do

not constitute a warranty of any kind.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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